molecular formula C27H23O2P B3045849 Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester CAS No. 115032-61-6

Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester

Cat. No.: B3045849
CAS No.: 115032-61-6
M. Wt: 410.4 g/mol
InChI Key: XTWMEAHABIAZKE-UHFFFAOYSA-N
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Description

This compound is a methyl ester of benzoic acid functionalized at the para-position with a triphenylphosphoranylidene methyl group. Its structure combines a benzoate backbone with a phosphonium ylide moiety, making it a specialized reagent in organic synthesis. The triphenylphosphoranylidene group is a strong electron-withdrawing ylide, enabling its use in Wittig reactions to form alkenes or styrene derivatives.

Properties

IUPAC Name

methyl 4-[(triphenyl-λ5-phosphanylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23O2P/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWMEAHABIAZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556156
Record name Methyl 4-[(triphenyl-lambda~5~-phosphanylidene)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115032-61-6
Record name Methyl 4-[(triphenyl-lambda~5~-phosphanylidene)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester typically involves the reaction of benzoic acid derivatives with triphenylphosphine and methyl esters under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the phosphonium salt, facilitating the formation of the ylide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in various organic reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl(triphenylphosphoranylidene)acetate (CAS: 2605-67-6)
  • Structure : Acetate ester with a triphenylphosphoranylidene group.
  • Key Differences :
    • The target compound has a benzoate backbone, whereas this analog is an acetate.
    • Reactivity: Both act as Wittig reagents, but the benzoate variant generates styrene derivatives, while the acetate forms alkenes.
  • Applications : Widely used in alkene synthesis; the benzoate analog may offer regioselectivity advantages in aromatic systems .
2.2. Benzoic Acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, Methyl Ester (CAS: 17763-71-2)
  • Structure : Methyl ester with a triflate (-OSO₂CF₃) group at the para-position.
  • Key Differences :
    • The triflate group is a superior leaving group compared to the phosphoranylidene moiety.
    • Reactivity: Participates in nucleophilic aromatic substitution (e.g., Suzuki coupling) rather than ylide-mediated alkene formation.
  • Applications : Intermediate in cross-coupling reactions for biaryl synthesis .
2.3. 4-(Dimethoxy-Phosphorylmethyl)-Benzoic Acid Methyl Ester
  • Structure : Phosphoryl-methyl substituent instead of phosphoranylidene.
  • Key Differences :
    • The phosphoryl group lacks ylide character, reducing electron-withdrawing effects.
    • Reactivity: Less active in Wittig reactions but may serve as a phosphonate precursor.
  • Applications: Potential use in phosphorylation reactions or as a stabilizing ligand .
2.4. Benzoic Acid, 3,5-bis[4-nitro-3-(phenylmethoxy)phenoxy]-, Methyl Ester (CAS: 823814-62-6)
  • Structure : Highly substituted benzoate with nitro and benzyloxy groups.
  • Key Differences :
    • Electron-withdrawing nitro groups enhance stability but reduce ester hydrolysis reactivity.
    • Steric hindrance from substituents limits participation in ylide-mediated reactions.
  • Applications : Likely a specialty intermediate in pharmaceuticals or polymers .
2.5. Benzoic Acid, 4-(acetylamino)-2-hydroxy-, Methyl Ester (CAS: 4093-28-1)
  • Structure: Contains acetylated amino and hydroxyl groups.
  • Key Differences :
    • Hydrogen-bonding groups increase solubility in polar solvents.
    • Reactivity: Susceptible to hydrolysis or enzymatic cleavage, unlike the inert phosphoranylidene ester.
  • Applications: Potential prodrug or bioactive molecule in medicinal chemistry .

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Weight Key Substituent Reactivity Profile Applications
Target Compound ~418.4* Triphenylphosphoranylidene Wittig reactions, alkene synthesis Specialty organic synthesis
Methyl(triphenylphosphoranylidene)acetate 334.3 Triphenylphosphoranylidene Alkene formation General Wittig reagent
4-Triflate Benzoate Methyl Ester 298.2 Triflate (-OSO₂CF₃) Cross-coupling reactions Biaryl intermediates
4-Phosphorylmethyl Benzoate Methyl Ester 274.2 Dimethoxyphosphorylmethyl Phosphonate chemistry Ligand design, stabilization
3,5-Disubstituted Nitro Benzoate Methyl Ester 622.6 Nitro, benzyloxy Drug intermediate Pharmaceuticals, polymers
4-Acetylamino-2-hydroxy Benzoate Methyl Ester 209.2 Acetylamino, hydroxyl Prodrug hydrolysis Medicinal chemistry

*Estimated based on structural analogs.

Biological Activity

Benzoic acid derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester (CAS Number: 2833-24-1), exhibits notable properties that warrant a detailed examination. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O2C_{16}H_{16}O_2, with a molecular weight of 256.30 g/mol. The structure features a benzoic acid core substituted with a triphenylphosphoranylidene group and a methyl ester functional group.

Antimicrobial Properties

Research has indicated that benzoic acid derivatives possess antimicrobial activity. A study demonstrated that compounds similar to benzoic acid, particularly those with phosphoranylidene substituents, showed effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of benzoic acid derivatives. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation in vitro. The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells.

Compound Cancer Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20Cell cycle arrest

Anti-inflammatory Effects

Benzoic acid derivatives have also been investigated for their anti-inflammatory properties. In animal models, these compounds reduced inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of benzoic acid derivatives can be attributed to several mechanisms:

  • Cell Membrane Disruption : Interactions with lipid membranes leading to increased permeability.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular processes.
  • Signal Transduction Modulation : Affecting pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones compared to control groups.

Study 2: Anticancer Activity in vitro

In vitro assays using human breast cancer cells (MCF-7) demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester

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